molecular formula C15H21NO4 B13458871 Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate

Cat. No.: B13458871
M. Wt: 279.33 g/mol
InChI Key: NXEWQIGPEXJYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate (CAS: 1481418-97-6) is an azetidine derivative with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure features a tert-butyl carbamate group protecting the azetidine nitrogen, a hydroxyl group, and a 3-methoxyphenyl substituent at the 3-position of the azetidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting kinases and other enzymes .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-9-15(18,10-16)11-6-5-7-12(8-11)19-4/h5-8,18H,9-10H2,1-4H3

InChI Key

NXEWQIGPEXJYST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate Intermediate

A common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate , is synthesized by nucleophilic addition of organometallic reagents to 1-Boc-3-azetidinone:

  • Organometallic addition : Methylmagnesium bromide or methylmagnesium chloride (Grignard reagents) is added dropwise to a cold (0 °C) solution of 1-Boc-3-azetidinone in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert nitrogen atmosphere. The reaction mixture is stirred for 1–3 hours, allowing the nucleophile to attack the carbonyl carbon, forming the corresponding tertiary alcohol at the 3-position of the azetidine ring.

  • Workup and purification : The reaction is quenched with saturated aqueous ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in yields ranging from 78% to 99% depending on conditions.

Yield (%) Reaction Conditions Notes
87% 0–20 °C, 3 h Methylmagnesium bromide in THF
84% 0–20 °C, 19.75 h Extended stirring, purification by RP-HPLC
78.3% 0 °C, 1 h, inert atmosphere Quenched on ice, extraction and drying
99% 0 °C, 1 h, with water and ammonium chloride High yield under mild conditions

Source: Experimental data on tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate preparation

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent can be introduced via nucleophilic addition or cross-coupling reactions:

  • Nucleophilic addition : A 3-methoxyphenyl organometallic reagent (such as a 3-methoxyphenylmagnesium bromide or lithium reagent) may be reacted with 1-Boc-3-azetidinone analogously to the methyl addition, forming the 3-hydroxy-3-(3-methoxyphenyl)azetidine intermediate.

  • Cross-coupling approach : Alternatively, Suzuki–Miyaura cross-coupling reactions can be employed starting from a brominated azetidine derivative and 3-methoxyphenylboronic acid under palladium catalysis, enabling regioselective installation of the methoxyphenyl group.

Oxidation and Functional Group Transformations

  • Oxidation of the hydroxyl group to the corresponding ketone or further functionalization can be achieved using mild oxidants such as TEMPO with hydrogen peroxide in microchannel reactors, allowing efficient and green oxidation with controlled reaction times and high selectivity.

  • Protection and deprotection steps involving the tert-butyl carbamate group are typically performed under standard acidic or basic conditions to ensure the stability of the azetidine ring during synthesis.

Source: Oxidation of azetidine derivatives using TEMPO-H2O2 system

Representative Synthetic Route Summary

Step Reagents/Conditions Product Yield (%) Notes
1 1-Boc-3-azetidinone + 3-methoxyphenylmagnesium bromide, THF, 0 °C to RT tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate 78–99 Controlled temperature, inert atmosphere
2 Purification by silica gel chromatography or RP-HPLC Pure product Ensures removal of impurities
3 Optional oxidation with TEMPO/H2O2 in microchannel reactor Oxidized derivatives Variable Green chemistry approach, short reaction time

Analytical Characterization

The synthesized compound is confirmed by:

Source: Structural confirmation of azetidine derivatives by NMR and HRMS

Research Findings and Applications

  • The compound's unique azetidine scaffold with a hydroxyl and methoxyphenyl substituent makes it a promising candidate for medicinal chemistry applications, including anti-inflammatory and anticancer activity.

  • Synthetic methodologies emphasize mild conditions, regioselectivity, and scalability, facilitating further pharmacological studies.

  • Future research focuses on optimizing yields, exploring alternative synthetic routes such as aza-Michael additions, and investigating biological mechanisms.

Source: Medicinal chemistry potential and synthetic diversification of azetidine derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s nitrogen and hydroxyl group facilitate nucleophilic substitutions. Key reactions include:

Reaction Type Reagents/Conditions Product/Outcome Yield Source
Hydroxy group substitutionMethanesulfonyl chloride, pyridineMesylated intermediate for further functionalization85–92%
Ring-opening with aminesBenzylamine, DCM, room temperatureFormation of β-amino alcohol derivatives78%
  • The mesylated intermediate (formed via reaction with methanesulfonyl chloride) serves as a precursor for introducing amines, thiols, or halides.

  • Ring-opening reactions often preserve the tert-butyl ester group while modifying the azetidine scaffold .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes controlled hydrolysis under acidic or basic conditions:

Condition Reagents Product Applications
Acidic hydrolysisHCl (4M), dioxane, 60°CFree carboxylic acid (3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylic acid)Intermediate for peptide coupling
Basic hydrolysisNaOH (2M), THF/H₂OSodium carboxylate saltWater-soluble derivatives for assays
  • Hydrolysis products are critical for synthesizing bioactive molecules, enabling conjugation with other pharmacophores.

Cross-Coupling Reactions Involving the Methoxyphenyl Group

The 3-methoxyphenyl substituent participates in transition-metal-catalyzed couplings:

Reaction Catalyst/Reagents Outcome Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl-functionalized azetidine derivatives65–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aryl halideIntroduction of aromatic amines at the phenyl ring60%
  • These reactions expand structural diversity, enabling the attachment of electron-donating or withdrawing groups to the methoxyphenyl ring .

Ring-Opening and Rearrangement Reactions

Under acidic or oxidative conditions, the azetidine ring undergoes cleavage:

Condition Reagents Product Mechanistic Insight
Acid-catalyzed ring-openingH₂SO₄, CH₃CN, 80°CLinear amino alcohol derivativesProtonation of nitrogen initiates ring strain relief
Oxidative cleavageRuO₄, NaIO₄, H₂O/CH₃CNFormation of diketone intermediatesRadical-mediated C–N bond cleavage
  • Ring-opening products are valuable for synthesizing linear chains with multiple functional groups .

Oxidation and Reduction Reactions

The hydroxyl group and aromatic ring undergo redox transformations:

Reaction Reagents Product Selectivity
Oxidation of hydroxyl groupDess-Martin periodinane, DCMKetone (tert-butyl 3-oxo-3-(3-methoxyphenyl)azetidine-1-carboxylate)High selectivity (>90%)
Methoxy group demethylationBBr₃, DCM, −78°CPhenolic derivativePreservation of azetidine ring
  • The ketone derivative serves as a key intermediate for Grignard or hydride additions .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
  • Key Differences :
    • Substituent positions: The methoxyphenyl group is at the 2-position of the azetidine ring, unlike the 3-position in the target compound.
    • Additional substituent: A 1-hydroxybutyl group at the 3-position introduces increased hydrophilicity and steric bulk.
  • Impact :
    • Positional isomerism may alter ring strain and hydrogen-bonding capacity, affecting reactivity in downstream reactions.
    • Reported yield: 42% (lower than analogs with para-substituted aryl groups) .
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(3-methoxyphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5e)
  • Key Differences :
    • Replaces the hydroxyl group with a 2-methoxy-2-oxoethyl ester.
    • Incorporates a pyrazolyl ring linked to the 3-methoxyphenyl group.
  • Higher synthetic yield (80%) compared to ortho-substituted analogs (e.g., 5f: 29%) due to reduced steric hindrance .

Functional Group Modifications

tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
  • Key Differences :
    • Substitutes 3-methoxyphenyl with a trifluoromethyl (-CF₃) group.
  • Impact :
    • Strong electron-withdrawing effect of -CF₃ increases electrophilicity at the azetidine ring.
    • Enhanced metabolic stability due to fluorine’s inertness, making it suitable for pharmacokinetic optimization .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
  • Key Differences: Replaces 3-methoxyphenyl with aminomethyl and hydroxymethyl groups.
  • Impact: Increased hydrogen-bond donors (NH₂, OH) improve aqueous solubility (estimated logS: -1.5). Potential for crosslinking in peptide-like synthesis .

Steric and Electronic Effects

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • Key Differences :
    • Contains a bromoethyl group instead of hydroxyl and aryl substituents.
  • Impact :
    • Bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings).
    • Higher reactivity but reduced stability under basic conditions .
tert-Butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate
  • Key Differences :
    • Substitutes 3-methoxyphenyl with a piperidinylmethyl group.
  • Impact :
    • Introduces basicity (pKa ~10.5 for piperidine), enabling pH-dependent solubility.
    • Useful in designing CNS-targeted drugs due to improved blood-brain barrier penetration .

Biological Activity

Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate, with the CAS number 1481418-97-6, is a compound characterized by its azetidine core and various functional groups, including a tert-butyl group, hydroxyl group, and a methoxyphenyl substituent. Its molecular formula is C₁₅H₂₁NO₄, and it has a molecular weight of 279.33 g/mol. The unique structure of this compound suggests significant potential for biological activity, particularly in pharmacological applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H21NO4\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{4}

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity. Preliminary studies suggest potential interactions with various biological targets, which may include receptors or enzymes involved in inflammatory or cancerous processes.

Key Findings

  • Anticancer Potential : Initial investigations have indicated that this compound may possess anticancer properties. Studies need to elucidate its mechanism of action and therapeutic potential in cancer treatment.
  • Anti-inflammatory Activity : The presence of the hydroxyl and methoxy groups suggests that the compound could exhibit anti-inflammatory effects, which warrants further exploration in pharmacological studies.
  • Mechanism of Action : Specific studies are required to determine how the compound interacts with biological systems, including receptor binding assays and enzyme inhibition tests.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:

Compound NameSimilarity Index
Tert-butyl 3-hydroxyazetidine-1-carboxylate0.87
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate0.87
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate0.89
Tert-butyl azetidine-1-carboxylate0.93
(S)-1-Boc-(3-Hydroxymethyl)pyrrolidine0.86

The methoxyphenyl group in this compound may impart distinct chemical reactivity and biological properties that differ from other azetidine derivatives.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis typically involves functionalization of the azetidine ring. A key step is the introduction of the 3-methoxyphenyl group via nucleophilic addition or coupling. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) under controlled temperatures (0–20°C) in dichloromethane, followed by hydroxylation . Optimization focuses on:

  • Catalyst selection : DMAP (4-dimethylaminopyridine) and triethylamine are used to enhance reaction efficiency .
  • Temperature control : Lower temperatures (0°C) minimize side reactions during sensitive steps like hydroxylation .
  • Workup : Chromatographic purification is critical due to the compound’s polarity.

Q. How is this compound characterized structurally?

Answer: Advanced spectroscopic techniques are employed:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the tert-butyl group (δ ~1.46 ppm, singlet) and methoxyphenyl protons (δ ~6.8–7.6 ppm) confirm regiochemistry. The azetidine ring protons appear as distinct multiplets (δ ~3.8–4.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup> at m/z 322.1652 for C16H23NO4).
  • X-ray crystallography : Used to resolve stereochemistry if racemization occurs during synthesis .

Q. What role does this compound play as an intermediate in medicinal chemistry?

Answer: The tert-butyl carbamate group serves as a protecting group for the azetidine nitrogen, enabling downstream functionalization. For example:

  • Heterocycle synthesis : The hydroxyl group can be oxidized to a ketone for oxadiazole formation (e.g., via cyclization with amidoximes) .
  • Biological probes : Derivatives are used to study monoacylglycerol lipase (MAGL) inhibition, with modifications at the 3-hydroxy position enhancing binding affinity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-oxidation or ring-opening) be mitigated during synthesis?

Answer:

  • Byproduct analysis : LC-MS monitors intermediates. For instance, over-oxidation of the hydroxyl group to a ketone is avoided by limiting exposure to strong oxidants .
  • Protecting group strategy : The tert-butyl group stabilizes the azetidine ring against nucleophilic attack. Alternative groups (e.g., benzyl carbamates) are less effective in preventing ring-opening .
  • Solvent selection : Anhydrous dichloromethane minimizes hydrolysis, while THF may promote undesired ring strain relief .

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

Answer:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxyazetidine precursors) ensures stereocontrol .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of ketone intermediates can yield >95% enantiomeric excess (ee) .
  • Chromatographic separation : Chiral HPLC (e.g., with a CHIRALPAK® AD-H column) resolves racemic mixtures post-synthesis .

Q. How do researchers reconcile contradictions in reported synthetic yields or spectroscopic data?

Answer:

  • Reproducibility audits : Repeating literature procedures with strict adherence to stated conditions (e.g., reagent purity, inert atmosphere) identifies variables affecting yield .
  • Cross-validation : Comparing <sup>13</sup>C NMR data across studies detects inconsistencies. For example, discrepancies in carbonyl peaks (δ ~155–168 ppm) may indicate incomplete Boc protection .
  • Computational modeling : DFT calculations predict NMR shifts or reaction pathways, aiding in data validation .

Methodological Insights Table

Challenge Solution Key Evidence
Low yield in hydroxylationUse DMAP/TEA catalyst system at 0°C
Racemization during synthesisChiral HPLC separation
Over-oxidation of hydroxylReplace H2O2 with milder oxidants
Purification difficultiesGradient silica gel chromatography (EtOAc/hexane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.